molecular formula C11H13Cl2N B7883388 1-(3,4-Dichlorobenzyl)pyrrolidine

1-(3,4-Dichlorobenzyl)pyrrolidine

Cat. No. B7883388
M. Wt: 230.13 g/mol
InChI Key: WDZCZBAYSVRTKY-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorobenzyl)pyrrolidine is a useful research compound. Its molecular formula is C11H13Cl2N and its molecular weight is 230.13 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Pyrrolidines in Medicine and Industry : Pyrrolidines, including 1-(3,4-Dichlorobenzyl)pyrrolidine, demonstrate biological effects, making them useful in medicine. They are also applied in industries for purposes like dyes and agrochemical substances. A study by Żmigrodzka et al. (2022) explored the synthesis of pyrrolidines through [3+2] cycloaddition, highlighting their importance in modern science (Żmigrodzka et al., 2022).

  • Chiral Auxiliaries for Asymmetric Synthesis : Belokon’ et al. (2002) described the synthesis of halo-substituted pyrrolidine derivatives, including 1-(3,4-dichlorobenzyl)pyrrolidine, as chiral auxiliaries for the asymmetric synthesis of amino acids, demonstrating high stereoselectivity and enantiomeric purity (Belokon’ et al., 2002).

  • Antifungal Activity : Schwan et al. (1979) synthesized methyl 1-(3,4-dichlorobenzyl)-hexahydro-2,3-dioxo-4-pyridinecarboxylate, showing significant antifungal activity against various pathogenic yeast species (Schwan et al., 1979).

  • Synthesis and Characterization of Heterocyclic Compounds : Murthy et al. (2017) conducted a study involving the synthesis and reactivity of 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, providing insights into the properties and potential applications of similar heterocyclic compounds (Murthy et al., 2017).

  • Biological Activity of Pyrrolo[3,4-c]pyridines : Wójcicka and Redzicka (2021) reviewed the broad spectrum of pharmacological properties of pyrrolo[3,4-c]pyridine derivatives, emphasizing their potential in treating diseases of the nervous and immune systems, as well as their antidiabetic, antimycobacterial, antiviral, and antitumor activities (Wójcicka & Redzicka, 2021).

  • Magnetic Resonance Spectroscopy and Imaging : Dobrynin et al. (2021) suggested a new procedure for preparing stable free radicals of pyrrolidine series, which are useful in biophysical and biomedical research applications, particularly in magnetic resonance spectroscopy and imaging (Dobrynin et al., 2021).

properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2N/c12-10-4-3-9(7-11(10)13)8-14-5-1-2-6-14/h3-4,7H,1-2,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDZCZBAYSVRTKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dichlorobenzyl)pyrrolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
41
Citations
TT Romoff, AB Palmer, N Mansour… - … Process Research & …, 2017 - ACS Publications
Unusual amino acids are of crucial importance to the synthesis of bioactive peptides and new chemical entities. Innovative methodology is always needed for the preparation of …
Number of citations: 36 pubs.acs.org
AS Saghiyan, LL Manasyan, AV Geolchanyan… - Tetrahedron …, 2006 - Elsevier
A new efficient method for the asymmetric synthesis of β-heterocycle substituted (2S,3S)-α-aminobutyric acids through the diastereoselective addition of 5-thioxo-4-allyl-1,2,4-triazoles, …
Number of citations: 32 www.sciencedirect.com
YN Belokon, VI Maleev, AA Petrosyan… - Russian chemical …, 2002 - Springer
The synthesis of new chiral auxiliaries (S)-N-(2-benzoylphenyl)-1-(3,4-dichlorobenzyl)-pyrrolidine-2-carboxamide (1a), (S)-N-(2-benzoylphenyl)-1-(pentafluorobenzyl)pyrrolidine-2-…
Number of citations: 24 link.springer.com
RN Krasikova, OF Kuznetsova, OS Fedorova… - Radiochemistry, 2007 - Springer
A new procedure was suggested for asymmetric synthesis of of 6-[ 18 F]fluoro-3,4-L-dihydroxyphenylalanine (6- 18 F-L-FDOPA), an important radiotracer for studies of the dopaminergic …
Number of citations: 25 link.springer.com
WG Verschueren, I Dierynck… - Journal of medicinal …, 2005 - ACS Publications
Human immunodeficiency virus type-1 integrase is an essential enzyme for effective viral replication and hence a valid target for the design of inhibitors. We report here on the design …
Number of citations: 84 pubs.acs.org
RN Krasikova, OF Kuznetsova, OS Fedorova… - Radiokhimiya, 2007 - osti.gov
A new procedure was suggested for asymmetric synthesis of 6-[{sup 18}F]fluoro-3,4-L-dihydroxyphenylalanine (6-{sup 18}FL-FDOPA), an important radiotracer for studies of the …
Number of citations: 0 www.osti.gov
AS Saghiyan, SA Dadayan, SG Petrosyan… - Tetrahedron …, 2006 - Elsevier
New modified chiral auxiliaries (S)-N-(2-benzoylphenyl)-1-(2-chlorobenzyl)pyrrolidine-2-carboxamide (2-CBPB) and (S)-N-(2-benzoylphenyl)-1-(3,4-dimethylbenzyl)pyrrolidine-2-…
Number of citations: 119 www.sciencedirect.com
AS Saghiyan, LL Manasyan… - … Journal of Natural …, 2006 - search.ebscohost.com
New modified chiral auxiliaries (S)-N-(2-benzoylphenyl)-1-(2-chlorobenzyl) pyrrolidine-2-carboxamide (2-CBPB) and (S)-N-(2-benzoylphenyl)-1-(3, 4-dimethylbenzyl) pyrrolidine-2-…
Number of citations: 0 search.ebscohost.com
TT Romoff, BG Ignacio, N Mansour… - … Process Research & …, 2020 - ACS Publications
Non-natural, tailor-made amino acids are of crucial importance to the synthesis of bioactive peptides and new chemical entities. Innovative methodology is always needed for the …
Number of citations: 21 pubs.acs.org
VV Orlovskaya, OS Fedorova, RN Krasikova - Russian Chemical Bulletin, 2015 - Springer
Potential of electrophilic and nucleophilic methods of radiofluorination in the synthesis of fluorine-18-labeled fluorinated amino acid analogs, radiotracers for positron emission …
Number of citations: 11 link.springer.com

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